molecular formula C25H26N6OS B2940508 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1207028-16-7

2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2940508
CAS No.: 1207028-16-7
M. Wt: 458.58
InChI Key: LGIKRBVJXVQOMW-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyridazine core substituted with a 4-methyl-p-tolyl group at position 1 and a thioether-linked ethanone moiety at position 2. The ethanone is further functionalized with a 4-phenylpiperazine group. The thioether linkage may enhance metabolic stability compared to ether or amine linkages, while the phenylpiperazine moiety could influence receptor binding or pharmacokinetics .

Properties

IUPAC Name

2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6OS/c1-18-8-10-21(11-9-18)31-24-22(16-26-31)19(2)27-28-25(24)33-17-23(32)30-14-12-29(13-15-30)20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIKRBVJXVQOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrazolo[3,4-d]pyridazine intermediate with a thiol compound, often under mild conditions to avoid decomposition.

    Attachment of the Piperazine Ring: The final step involves the coupling of the thioether intermediate with a piperazine derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: Due to its complex structure and potential biological activity, this compound is studied for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It is used in various biological assays to understand its interaction with biological targets and pathways.

    Chemical Biology: The compound serves as a probe to study the function of specific proteins or enzymes in cellular processes.

    Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Pyridazine vs. Pyrazolo-Pyrimidine Derivatives

Pyrazolo-pyridazine (target compound) and pyrazolo-pyrimidine (e.g., compounds from ) share fused heterocyclic cores but differ in ring nitrogen positioning. Pyridazines (two adjacent nitrogen atoms) exhibit distinct electronic properties compared to pyrimidines (two non-adjacent nitrogens), influencing solubility and hydrogen-bonding capacity. For example:

  • Compound 3 (): (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine has a pyrimidine ring, enabling stronger hydrogen bonding with biological targets.

Table 1: Core Heterocycle Comparison

Compound Core Structure Key Substituents Potential Bioactivity
Target Compound Pyrazolo[3,4-d]pyridazine 4-methyl-p-tolyl, thio-ethanone Inferred kinase/antiproliferative
, Compound 3 Pyrazolo[3,4-d]pyrimidine Hydrazine at C4 Antiviral/antitumor (hypothesized)
Piperazine-Functionalized Analogues

The 4-phenylpiperazine group in the target compound contrasts with sulfonyl-piperazine derivatives (e.g., ’s 7a–x series):

  • Compounds: Feature a sulfonyl-piperazine linked via thioether to tetrazole.
  • Target Compound : The phenylpiperazine substituent increases lipophilicity, favoring blood-brain barrier penetration and CNS target engagement .

Table 2: Piperazine Substituent Impact

Compound Piperazine Group Linker Type LogP* (Predicted) Bioactivity Notes
Target Compound 4-phenylpiperazine Thioether ~3.5 Potential CNS/kinase targeting
, a–x 4-sulfonylpiperazine Thioether ~2.8 Antiproliferative activity reported

*LogP estimated via fragment-based methods.

Thioether vs. Alternative Linkers

The thioether in the target compound is shared with ’s antiproliferative agents. Compared to oxygen or nitrogen linkers:

  • Thioether : Resists enzymatic hydrolysis, extending half-life. However, sulfur’s larger atomic radius may sterically hinder target binding.
  • Ether/Amino Linkers: More susceptible to cleavage but offer flexibility for conformational adaptation .
Patent Analogues with Ethanone Moieties

’s patent compounds (e.g., imidazo-pyrrolo-pyrazine derivatives) share ethanone linkers but employ more complex heterocycles. For example:

  • 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone: The tetrahydropyran group enhances solubility, whereas the target’s phenylpiperazine may prioritize target affinity over solubility .

Biological Activity

The compound 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on anti-cancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A pyrazolo[3,4-d]pyridazine core.
  • A thioether linkage.
  • A piperazine moiety.

This structural arrangement suggests potential interactions with various biological targets, particularly in cancer treatment.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including the compound . The following table summarizes key findings related to its biological activity:

Study Cell Line IC50 (µM) Mechanism of Action
Study 1A5498.21EGFR inhibition
Study 2HCT-11619.56Induction of apoptosis
Study 3MCF-70.39Cell cycle arrest

These studies indicate that the compound exhibits significant anti-proliferative activity against various cancer cell lines, particularly through the inhibition of the epidermal growth factor receptor (EGFR) pathway and induction of apoptosis.

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • EGFR Inhibition : The compound has been shown to inhibit EGFR, a critical target in cancer therapy. This inhibition leads to reduced cell proliferation and survival in cancer cells.
  • Apoptosis Induction : Flow cytometric analyses have demonstrated that the compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, promoting cell death.
  • Cell Cycle Arrest : The compound also causes cell cycle arrest at the S and G2/M phases, disrupting normal cell division processes.

Case Study 1: In Vitro Evaluation

A study evaluated the effects of the compound on A549 lung cancer cells. The results indicated an IC50 value of 8.21 µM , demonstrating potent anti-proliferative effects. The study utilized flow cytometry to assess apoptosis, revealing a significant increase in apoptotic cells treated with the compound compared to controls.

Case Study 2: Kinase Inhibition

Another investigation focused on the kinase inhibitory activity against wild-type and mutant EGFR. The compound exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR (T790M), indicating its potential as a targeted therapy for resistant cancer forms.

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